molecular formula C4H7NO<br>(CH3)2C(OH)CN<br>C4H7NO B128911 Acetone cyanohydrin CAS No. 75-86-5

Acetone cyanohydrin

Cat. No.: B128911
CAS No.: 75-86-5
M. Wt: 85.10 g/mol
InChI Key: MWFMGBPGAXYFAR-UHFFFAOYSA-N
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Description

Acetone cyanohydrin, also known as 2-hydroxy-2-methylpropanenitrile, is an organic compound with the chemical formula C₄H₇NO. It is a colorless liquid that is highly toxic and can easily liberate hydrogen cyanide.

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, acetone cyanohydrin can be prepared by treating sodium cyanide with acetone, followed by acidification. The reaction is typically carried out in an ice bath to maintain a low temperature, and the product is extracted using ether .

Industrial Production Methods: On an industrial scale, this compound is produced by reacting acetone with hydrogen cyanide in the presence of a base. This process is highly controlled to ensure safety due to the toxic nature of hydrogen cyanide .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Major Applications

  • Production of Methyl Methacrylate (MMA)
    • ACH is primarily consumed in the production of methyl methacrylate, which is further polymerized to create polymethyl methacrylate (PMMA). PMMA is widely used in various industries, including electronics, automotive, and construction due to its transparency and durability .
  • Intermediate for Pharmaceuticals
    • This compound serves as an intermediate in the synthesis of several pharmaceutical compounds, including ethyl alpha-hydroxyisobutyrate, which is utilized in various therapeutic applications .
  • Manufacture of Insecticides
    • ACH is also employed in the formulation of insecticides, contributing to agricultural practices by providing effective pest control solutions .
  • Chemical Synthesis
    • In synthetic organic chemistry, this compound is used for:
      • Cyanohydrin Reactions : It reacts with aldehydes and ketones to form cyanohydrins.
      • Strecker Reaction : It acts as a source of cyano anion for synthesizing α-amino acids.
      • 1,4-Addition Reactions : It participates in 1,4-additions to α,β-unsaturated carbonyl compounds .

Toxicological Considerations

Despite its utility, this compound poses significant health risks due to its potential to release highly toxic hydrogen cyanide upon hydrolysis. Case studies have documented severe poisoning incidents resulting from accidental exposure or ingestion . The acute toxicity profile includes symptoms such as headache, dizziness, and respiratory distress, underscoring the need for stringent safety measures during handling .

Table 1: Applications of this compound

ApplicationDescriptionIndustry Impact
Methyl Methacrylate (MMA)Used as a key raw material for producing PMMA, utilized in plastics and coatings.Electronics, Automotive
PharmaceuticalsIntermediate for drugs like ethyl alpha-hydroxyisobutyrate.Healthcare
InsecticidesComponent in formulations for pest control.Agriculture
Synthetic ChemistryUsed in various reactions including cyanohydrin formation and Strecker synthesis.Chemical Manufacturing

Table 2: Toxicity Profile of this compound

Exposure RouteSymptomsSeverity Level
InhalationHeadache, dizzinessModerate to Severe
Dermal ContactSkin irritationModerate
IngestionNausea, vomiting, potential fatalitySevere

Case Studies

  • Fatal Poisoning Cases : Two notable cases highlighted the dangers associated with this compound ingestion. Both victims exhibited high blood concentrations of cyanide postmortem, emphasizing the compound's lethal potential when mishandled .
  • Occupational Exposures : Reports indicate multiple instances of workers experiencing acute symptoms after dermal contact with ACH during industrial processes. These cases stress the importance of proper protective equipment and training .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Acetone Cyanohydrin: this compound is unique due to its role as an intermediate in the production of methyl methacrylate and its ability to liberate hydrogen cyanide easily. This makes it a valuable reagent in organic synthesis, particularly for cyanation reactions .

Biological Activity

Acetone cyanohydrin (ACH), a compound derived from cassava roots, is notable for its biological activity, particularly its toxicological effects. This article explores the mechanisms of toxicity, enzymatic interactions, and case studies related to ACH, highlighting both acute and chronic health effects.

This compound is a colorless to yellow liquid that can decompose into acetone and hydrogen cyanide (HCN), a highly toxic substance. The decomposition can occur spontaneously or enzymatically, posing significant health risks upon exposure . ACH's toxicity is attributed to its ability to release HCN, which interferes with cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain .

Enzymatic Interactions

Research has shown that the enzyme methylthiohydroxycinnamate lyase (MeHNL) interacts with ACH, facilitating its conversion into HCN. Structural studies revealed that specific amino acid residues in the enzyme's active site play crucial roles in substrate binding and catalysis. For instance, mutations in residues such as Thr11 and Cys81 significantly affect the catalytic activity of MeHNL when interacting with ACH, indicating the importance of these residues in the enzyme's function .

Table 1: Enzyme Activity Comparison

Enzyme VariantSpecific Activity (units/mg)K_m (mM)
Wild-type MeHNL72174
Cys81Ala67169
Thr11Ala3Not determined

Acute Effects

Acute exposure to ACH can lead to severe symptoms including respiratory distress, confusion, headache, and even sudden death. Inhalation or skin contact can irritate mucous membranes and skin . A case study documented two fatalities due to ACH poisoning, underscoring its lethal potential when ingested or inhaled .

Chronic Effects

Chronic exposure to ACH has been linked to neurological disorders such as konzo and tropical ataxic neuropathy. A study involving male Wistar rats indicated that long-term consumption of ACH resulted in significant motor impairments and alterations in kidney and liver function parameters .

Table 2: Health Effects of this compound Exposure

Exposure TypeSymptomsDuration
AcuteHeadache, confusion, respiratory distressImmediate
ChronicNeurological disorders, motor impairmentLong-term

Case Studies

  • Fatal Poisoning Incident : A young woman died after ingesting ACH along with citalopram. The autopsy revealed HCN levels consistent with acute poisoning, illustrating the compound's lethal nature when consumed intentionally or accidentally .
  • Occupational Exposure : Reports from industrial settings have documented severe health impacts from inhalation of ACH vapors. Symptoms ranged from mild irritation to life-threatening conditions requiring immediate medical intervention .

Chemical Reactions Analysis

Industrial Production via Cyanide Addition

ACH is synthesized through the nucleophilic addition of cyanide ions to acetone under basic conditions. This reaction is typically catalyzed by alkali metal cyanides (e.g., NaCN or KCN) in the presence of sulfuric acid for stabilization .

Reaction:

\text{Acetone}+\text{HCN}\xrightarrow{\text{Base}}(\text{CH}_3)_2\text{C OH CN}\(\text{ACH})

Key Industrial Parameters :

ParameterValue
Reaction pH7.3
Temperature10°C
Residence Time90 minutes
Yield (HCN/Acetone)>95%

Safety Note : Large-scale production employs microreactor technology to minimize HCN exposure risks .

Transhydrocyanation

ACH acts as a HCN surrogate in transhydrocyanation reactions, transferring cyanide to aldehydes or ketones under basic conditions. This equilibrium-driven process is critical for synthesizing other cyanohydrins .

General Reaction:

(CH3)2C OH CN+RCHO(CH3)2CO+RCH OH CN(\text{CH}_3)_2\text{C OH CN}+\text{RCHO}\rightleftharpoons (\text{CH}_3)_2\text{CO}+\text{RCH OH CN}

Applications :

  • Synthesis of mandelonitrile (precursor to benzaldehyde cyanohydrin) .

  • Strecker amino acid synthesis via α-aminonitrile intermediates .

Hydrolysis to Methacrylates

ACH is a key precursor to MMA, a monomer for polymethyl methacrylate (PMMA). The process involves sulfuric acid-catalyzed hydrolysis , followed by thermal cracking and esterification .

Reaction Pathway :

  • Hydrolysis :

(\text{CH}_3)_2\text{C OH CN}+\text{H}_2\text{SO}_4\rightarrow (\text{CH}_3)_2\text{C OSO}_3\text{H NH}_2\(\text{SIBAM})

  • Cracking :

\text{SIBAM}\xrightarrow{\Delta}\text{CH}_2=\text{C CH}_3)\text{CONH}_2\(\text{MAM})+\text{H}_2\text{SO}_4

  • Esterification :

\text{MAM}+\text{CH}_3\text{OH}\rightarrow \text{CH}_2=\text{C CH}_3)\text{COOCH}_3\(\text{MMA})+\text{NH}_3

Optimized Conditions :

ParameterValue
Molar Ratio (H₂SO₄:ACH)1.3:1 – 1.9:1
Reaction Temperature70–95°C
Yield Improvement1% per 10°C reduction

Note : Tubular reactors with static mixers reduce thermal decomposition, enhancing yield by 5–10% compared to traditional CSTRs .

Decomposition Pathways

ACH decomposes exothermically under acidic or basic conditions, releasing toxic HCN:

(CH3)2C OH CN(CH3)2CO+HCN(\text{CH}_3)_2\text{C OH CN}\rightarrow (\text{CH}_3)_2\text{CO}+\text{HCN}

Factors Accelerating Decomposition :

  • Temperatures >70°C .

  • Presence of strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) .

Mitigation Strategies :

  • Rapid mixing in tubular reactors to avoid localized hot spots .

  • Degassing to remove CO byproducts from HCN hydrolysis .

Mitsunobu Reaction

Primary/secondary alcohols react with ACH via Mitsunobu conditions (e.g., DIAD, PPh₃) to yield alkyl nitriles with stereochemical inversion :

R OH+(CH3)2C OH CNR CN+(CH3)2CO+H2O\text{R OH}+(\text{CH}_3)_2\text{C OH CN}\rightarrow \text{R CN}+(\text{CH}_3)_2\text{CO}+\text{H}_2\text{O}

1,4-Conjugate Additions

ACH participates in Michael additions to α,β-unsaturated carbonyl compounds (e.g., acrylates) :

CH2=CHCOOR+(CH3)2C OH CNNC CH2CH2COOR\text{CH}_2=\text{CHCOOR}+(\text{CH}_3)_2\text{C OH CN}\rightarrow \text{NC CH}_2\text{CH}_2\text{COOR}

Q & A

Q. Basic: What are the standard laboratory methods for synthesizing acetone cyanohydrin, and how do reaction conditions influence yield?

Answer: this compound is synthesized via the base-catalyzed addition of hydrogen cyanide (HCN) to acetone. Key methodologies include:

  • Catalytic method : Using anhydrous HCN and acetone with a basic catalyst (e.g., KOH, KCN) at controlled temperatures (0–20°C) to minimize decomposition .
  • Sulfite displacement : Reacting acetone with sodium bisulfite to form an adduct, followed by cyanide substitution .
  • Enzymatic routes : Utilizing hydroxynitrile lyase (HNL) from cassava roots to catalyze cyanohydrin formation, though this is less common in lab settings .
    Critical factors : pH (neutral to slightly basic), temperature (low to moderate), and anhydrous conditions to prevent hydrolysis. Yield optimization requires real-time monitoring of HCN concentration and catalyst activity .

Q. Advanced: How can researchers design experiments to evaluate differential rhodanese activity in tumor vs. normal cells when studying this compound’s cytotoxicity?

Answer:

Cell line selection : Use paired tumor/normal cell models (e.g., Ehrlich ascites tumor cells vs. human lymphocytes) .

Exposure protocols : Treat cells with graded this compound concentrations (0.5–30 µg/mL) and varying incubation times (1–24 hrs) to assess dose- and time-dependent effects .

Rhodanese assay : Quantify enzyme activity via spectrophotometric measurement of thiocyanate formation from cyanide and thiosulfate .

Cyanide release analysis : Measure intracellular cyanide levels using microdiffusion techniques or fluorescent probes to correlate with cytotoxicity .
Key finding : Tumor cells exhibit lower rhodanese activity, leading to cyanide accumulation and selective cytotoxicity (e.g., 100% tumor cell death at 30 µg/mL vs. ≤30% in lymphocytes) .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, chemical-resistant clothing, and eye protection. Use fume hoods for all procedures .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to inhibit decomposition. Avoid contact with acids, bases, or oxidizers .
  • Emergency measures : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to convert HCN to less toxic thiocyanate. Ventilate areas immediately .
    Note : Monitor workplace air for HCN using gas detectors, as this compound decomposes at room temperature .

Q. Advanced: How can researchers resolve contradictions in cytotoxicity data, such as non-significant effects at low concentrations or short incubation times?

Answer:

  • Time-course analysis : Extend incubation periods to 24+ hours to detect cumulative cyanide toxicity, especially at ≤2 µg/mL .
  • Statistical rigor : Apply ANOVA with Bonferroni correction for multiple comparisons (e.g., p<0.05 threshold) to address variability in lymphocyte responses .
  • Mechanistic validation : Use inhibitors of rhodanese (e.g., disulfiram) to confirm enzyme-mediated resistance in normal cells .
    Example : At 0.5 µg/mL, lymphocyte mortality was insignificant at 4 hrs (p>0.05) but reached 30% at 24 hrs, highlighting time-dependent effects .

Q. Basic: What analytical techniques are used to quantify this compound and its decomposition products in vitro?

Answer:

  • Chromatography : HPLC with UV detection (λ=210 nm) for intact cyanohydrin; GC-MS for acetone and HCN byproducts .
  • Colorimetric assays : König reaction for cyanide quantification via spectrophotometric detection of benzidine derivatives .
  • Membrane integrity tests : Trypan blue exclusion to measure cell viability post-exposure .

Q. Advanced: How does the environmental mobility of this compound impact its use in ecotoxicology studies?

Answer:

  • Hydrolysis kinetics : At pH 7 and 26°C, this compound hydrolyzes to HCN and acetone with a half-life of 9 minutes .
  • Soil mobility : Low soil adsorption (Koc=1) necessitates containment to prevent groundwater contamination. Use soil columns to model leaching potential .
  • Biotransformation : Assess microbial degradation in activated sludge systems (53–64% BOD in 4 weeks) to predict environmental persistence .

Q. Advanced: What methodologies optimize this compound’s application as a cyanide donor in organic synthesis?

Answer:

  • In situ HCN generation : Use RuCl3/H2O2 catalytic systems for oxidative cyanation of amines, achieving >90% yield of α-aminonitriles .
  • Solubility advantage : Leverage this compound’s organic solubility for homogeneous reactions, avoiding aqueous NaCN limitations .
  • Controlled addition : Employ syringe pumps for gradual cyanide release, minimizing side reactions (e.g., polymerization) .

Q. Basic: How is this compound’s role in natural cyanogenesis studied, particularly in cassava?

Answer:

  • Enzyme assays : Isolate HNL from cassava roots to measure its catalysis of this compound decomposition to HCN .
  • Field sampling : Analyze cyanide levels in cassava tubers using ion-selective electrodes, correlating with post-harvest processing methods .
  • Transcriptomics : Quantify HNL mRNA in roots/stems via qPCR to explain tissue-specific cyanide accumulation .

Q. Advanced: What strategies improve the reproducibility of in vitro cytotoxicity studies involving this compound?

Answer:

  • Standardized cell lines : Use authenticated cultures (e.g., ATCC-certified Ehrlich cells) to minimize genetic drift .
  • pH control : Maintain media pH ≤6.5 to stabilize this compound and prevent premature HCN release .
  • Data normalization : Express results as % viability relative to untreated controls and solvent-only blanks .

Q. Advanced: How can computational modeling predict this compound’s reactivity in novel chemical systems?

Answer:

  • DFT calculations : Model transition states for HCN release using software like Gaussian to predict decomposition pathways .
  • QSAR models : Correlate cyanohydrin structure (e.g., substituent effects) with toxicity using descriptors like logP and electron-withdrawing capacity .
  • Kinetic simulations : Apply Arrhenius equations to extrapolate hydrolysis rates across temperatures and pH conditions .

Properties

IUPAC Name

2-hydroxy-2-methylpropanenitrile
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InChI

InChI=1S/C4H7NO/c1-4(2,6)3-5/h6H,1-2H3
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InChI Key

MWFMGBPGAXYFAR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C#N)O
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Molecular Formula

C4H7NO, Array
Record name ACETONE CYANOHYDRIN, STABILIZED
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DSSTOX Substance ID

DTXSID7025427
Record name 2-Hydroxy-2-methylpropanenitrile
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Molecular Weight

85.10 g/mol
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Physical Description

Acetone cyanohydrin, stabilized appears as a colorless liquid. Flash point 165 °F. Lethal by inhalation and highly toxic or lethal by skin absorption. Density 7.8 lb / gal (less dense than water). Vapors heavier than air. Produces toxic oxides of nitrogen during combustion., Liquid, Colorless liquid with a faint odor of bitter almond. (Note: Forms cyanide in the body.) [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint odor of bitter almond. [Note: Forms cyanide in the body.]
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Record name Propanenitrile, 2-hydroxy-2-methyl-
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Boiling Point

180 °F at 23 mmHg (EPA, 1998), 95 °C, BP: 82 °C at 23 mm Hg, 203 °F
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Flash Point

165 °F (EPA, 1998), 165 °F, 165 °F (74 °C) (closed cup), 74 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Freely soluble in usual organic solvents; insoluble in petroleum ether and carbon disulfide., Very soluble in water, ethanol and ethyl ether; soluble in acetone, benzene and chloroform, Miscible with water, Solubility in water: freely soluble, but decomposes in water, Miscible
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Density

0.9267 at 77 °F (EPA, 1998) - Less dense than water; will float, Specific gravity: 0.9267 at 25 °C/4 °C, Relative density (water = 1): 0.93, (77 °F): 0.93
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Vapor Density

2.93 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.96 (Air = 1), Relative vapor density (air = 1): 2.93
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Vapor Pressure

0.8 mmHg at 68 °F (EPA, 1998), 1.1 [mmHg], Vapor pressure = 0.8 mm Hg at 20 °C, 1.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.0, 0.8 mmHg
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Mechanism of Action

ACUTE IP LD50 VALUES FOR 6 ALIPHATIC NITRILES WERE DETERMINED IN MICE AND COMPARED WITH ACETONE CYANOHYDRIN AND SODIUM CYANIDE. SINGLE PROPHYLACTIC DOSES OF THIOSULFATE OR NITRILE PROTECTED MICE AGAINST DEATH BY ACETONE CYANOHYDRIN. ACETONE CYANOHYDRIN PRODUCED DEATH WITHIN 5 MIN, INHIBITED ACTIVITY OF PURIFIED PREPN OF CYTOCHROME C OXIDASE IN VITRO. ELEVATED CONCN OF CYANIDE WERE FOUND IN THE LIVERS AND BRAINS OF MICE GIVEN LETHAL DOSES OF ACETONE CYANOHYDRIN., A retrospective structure activity relationship evaluation was performed on acute and subchronic toxicity, teratogenicity, and biochemical mechanisms for the following aliphatic nitriles: ... acetone cyanohydrin. ... Cyanide release is believed to be a possible mechanism of toxicological action. Under experimental conditions, cyanide antagonists altered the acute toxicity of aliphatic nitriles. Electron transport is thought to be interrupted through inhibition of cytochrome-oxidase by cyanide, thus compromising oxidative metabolism and phosphorylation. Enzymatic studies indicated that metabolic conversion was required prior to activation, and that free cyanide was detected after aliphatic nitrile overexposure in animals.
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Color/Form

Colorless liquid

CAS No.

75-86-5
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Melting Point

-2.2 °F (EPA, 1998), -19 °C, -4 °F
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Synthesis routes and methods I

Procedure details

The inventors extensively studied to overcome these difficulties, and as a result the following were found: 2-amino-2-methylpropionitrile having an ammonia content of not more than 1.5% by weight can be obtained in a high yield by subjecting crude 2-amino-2-methylpropionitrile (which is obtained by the reaction between acetone cyanohydrin and ammonia, or acetone, hydrogen cyanide and ammonia, or acetone and ammonium cyanide, and contains impurities such as unreacted acetone, hydrogen cyanide and ammonia; water formed by the reaction; and other by-products) to distillation under reduced pressure under conditions such that the temperature of the heat transfer medium be 0° to 50° C. and the pressure be 400 mmHg or less, thereby distilling out a low-boiling fraction comprising ammonia; and 2,2'-azobis(2-methylpropionitrile) is obtained in a high yield by contacting the purified 2-amino-2-methylpropionitrile with an aqueous metal hypochlorite solution which is controlled to a pH of about 10 to 13.5, in an aqueous medium at a temperature of not more than about 30° C., the concentration of the hypochlorite being 5% by weight or less, based on the weight of the reaction mixture, thereby minimizing the decomposition of 2-amino-2-methylpropionitrile.
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Synthesis routes and methods II

Procedure details

It is publicly known that manganese dioxide is used as a solid catalyst in the hydration reaction of acetone cyanohydrin. According to any of the conventional processes, α-hydroxyisobutyramide is obtained by the reaction of acetone cyanohydrin with water as shown by the following reaction equation at a temperature of 40° to 100° C. in the presence of manganese-based catalyst and preferably an acetone-based solvent in a yield of 60 to 95%.
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Retrosynthesis Analysis

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